(S)-alpha-Allyl-proline hydrochloride (CAS 129704-91-2) is a conformationally restricted, unnatural amino acid derivative essential for the synthesis of stapled peptides and advanced peptidomimetics [1]. Featuring a chiral pyrrolidine core with an alpha-position allyl moiety, this compound serves as a dual-purpose building block: it provides the rigid phi/psi dihedral angle constraints characteristic of proline while offering a terminal alkene handle for ruthenium-catalyzed ring-closing metathesis (RCM) [2]. Supplied as a stable hydrochloride salt, it exhibits extended shelf stability as a crystalline solid and predictable stoichiometry, making it a critical precursor for N-terminal alpha-helix nucleation, bicyclic lactam synthesis, and the development of positive allosteric modulators targeting G-protein-coupled receptors[3].
Substituting (S)-alpha-allyl-proline hydrochloride with linear alkenyl amino acids (such as L-allylglycine) or standard L-proline fundamentally compromises downstream synthetic objectives[1]. Standard L-proline lacks the requisite olefin handle for cross-linking, rendering it useless for RCM-based peptide stapling [2]. Conversely, linear alkenyl amino acids possess the necessary double bond but lack the pyrrolidine ring's conformational rigidity. This absence of backbone restriction increases the entropic penalty during macrocyclization, leading to lower RCM yields and failing to enforce the specific type VI beta-turn or N-terminal alpha-helix geometries required for high-affinity receptor binding [1]. Furthermore, attempting to use the free base form of alpha-allyl-proline introduces handling challenges, including hygroscopicity and variable reactivity during the crucial N-protection steps prior to solid-phase peptide synthesis (SPPS) [3].
In the synthesis of stapled peptides, the structural rigidity of the precursor dictates the efficiency of the macrocyclization step. When utilized at the N-terminus, (S)-alpha-allyl-proline acts as a proline-locked staple. Compared to linear alpha-allyl amino acids like L-allylglycine, the pyrrolidine ring pre-organizes the peptide backbone, significantly reducing the entropic cost of cyclization. Patent literature demonstrates that this proline-locked architecture serves as a strong nucleator of alpha-helices, driving ring-closing metathesis (RCM) cross-linking more efficiently than linear counterparts, which often suffer from competing oligomerization or lower conversion rates during ruthenium-catalyzed metathesis [1].
| Evidence Dimension | Alpha-helix nucleation and RCM macrocyclization efficiency |
| Target Compound Data | (S)-alpha-Allyl-proline provides rigid backbone pre-organization, lowering the entropic penalty for macrocyclization. |
| Comparator Or Baseline | L-Allylglycine (linear alkenyl amino acid baseline) |
| Quantified Difference | Proline-locked staples achieve higher RCM conversion and superior alpha-helix stabilization compared to flexible linear precursors. |
| Conditions | Ruthenium-catalyzed olefin metathesis in solid-phase or solution-phase peptide synthesis |
Buyers synthesizing stapled peptides must prioritize this compound to maximize RCM yields and ensure the correct secondary structure of the final therapeutic peptide.
The development of positive allosteric modulators for dopamine D2 receptors relies on mimicking the bioactive conformation of the Pro-Leu-Gly-NH2 neuropeptide. (S)-alpha-Allyl-proline is distinctly suited for this application due to its bifunctional nature. Utilizing this compound allows for the high-yielding synthesis of indolizidinone-based bicyclic structures that mimic a type VI beta-turn. In direct contrast, unsubstituted L-proline cannot undergo the necessary intramolecular cyclization to form these constrained bicyclic scaffolds. The resulting peptidomimetics derived from the alpha-allyl-proline precursor exhibit significantly enhanced binding of [3H]N-propylnorapomorphine to dopamine receptors compared to flexible analogs [1].
| Evidence Dimension | Receptor binding enhancement via synthetic conformational restriction |
| Target Compound Data | Enables synthesis of bicyclic type VI beta-turn mimics with potent D2 receptor allosteric modulating activity. |
| Comparator Or Baseline | Unsubstituted L-Proline |
| Quantified Difference | Alpha-allyl substitution provides the essential synthetic alkene handle for bicyclic lactam formation, a strict topological requirement for this specific activity that L-proline lacks. |
| Conditions | Synthesis of PLG peptidomimetics and subsequent radioligand binding assays |
Procuring the alpha-allyl derivative is mandatory for medicinal chemists aiming to synthesize conformationally locked, biologically active PLG analogs.
For integration into standard solid-phase peptide synthesis (SPPS) workflows, unnatural amino acids must undergo N-protection. The free base form of secondary amino acids like alpha-allyl-proline is prone to hygroscopicity and gradual degradation upon prolonged storage. Procuring the hydrochloride salt ensures a highly crystalline, free-flowing powder with predictable stoichiometry. This salt form prevents spontaneous side reactions and allows for precise molar equivalent calculations during the initial protection step. Consequently, the hydrochloride salt typically yields >95% conversion during Fmoc-OSu derivatization under mildly basic conditions, avoiding the yield losses and purification bottlenecks associated with degraded free-base starting materials [1].
| Evidence Dimension | Precursor processability and N-protection yield |
| Target Compound Data | Hydrochloride salt provides crystalline stability and precise stoichiometry for >95% N-protection yields. |
| Comparator Or Baseline | (S)-alpha-Allyl-proline free base |
| Quantified Difference | The HCl salt eliminates hygroscopicity-induced weighing errors and degradation, improving overall protected-amino-acid yield by preventing stoichiometric imbalances. |
| Conditions | Standard Fmoc-OSu protection in aqueous/organic basic media prior to SPPS |
Industrial and academic buyers should specify the hydrochloride salt to ensure reproducible synthesis of the protected building blocks required for automated peptide synthesizers.
Required for research programs developing cell-penetrating, alpha-helical peptide therapeutics where N-terminal helix nucleation and RCM-based macrocyclization are necessary to resist proteolytic degradation[1].
Serves as the foundational starting material for medicinal chemistry campaigns targeting G-protein-coupled receptors (e.g., dopamine D2 receptor allosteric modulators) via the construction of indolizidinone type VI beta-turn mimics [2].
Highly suited for core facilities and contract research organizations (CROs) synthesizing libraries of conformationally restricted peptides, as the stable HCl salt allows for efficient, reproducible N-protection and integration into automated SPPS workflows [3].